molecular formula C10H10F3NO B13038970 6-(Trifluoromethyl)chroman-4-amine

6-(Trifluoromethyl)chroman-4-amine

Cat. No.: B13038970
M. Wt: 217.19 g/mol
InChI Key: UPEDVFHMBQZINU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)chroman-4-amine typically involves the use of trifluoromethyl-containing ketimines. One common method is the enantioselective construction of chiral derivatives using acyclic and cyclic trifluoromethylketimines . The addition of carbon-centered nucleophiles to a C=N double bond of imines is a common synthetic approach, often facilitated by metal complex catalysts or organocatalysts .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)chroman-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized derivatives .

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

6-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)6-1-2-9-7(5-6)8(14)3-4-15-9/h1-2,5,8H,3-4,14H2

InChI Key

UPEDVFHMBQZINU-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2)C(F)(F)F

Origin of Product

United States

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